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molecular formula C10H10ClNO B8482938 Aziridine, 1-(o-chlorobenzoyl)-2-methyl-

Aziridine, 1-(o-chlorobenzoyl)-2-methyl-

Cat. No. B8482938
M. Wt: 195.64 g/mol
InChI Key: XOEWORRKNQBNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06962933B1

Procedure details

A solution of diisopropylamine (15 mL) in anhydrous tetrahydrofuran (100 mL) was cooled at −50° C. and 1.6 M n-butyllithium/hexane solution (69 mL) was added dropwise with stirring. After completion of dropwise addition, the mixture was stirred for 10 min and a solution of γ-picoline (20 g) in anhydrous tetrahydrofuran (10 mL) was added dropwise at −30° C. The mixture was stirred for 1 h and a solution of N-(2-chlorobenzoyl)propyleneimine (20 g) in anhydrous tetrahydrofuran (10 mL) was added dropwise at −10° C. After completion of dropwise addition, the mixture was stirred for at room temperature for 2 h. To the reaction mixture was added water (100 mL) and the mixture was extracted with ethyl acetate. The extract was washed with water, and after drying, the solvent was evaporated. The residue was purified by silica gel column chromatography (hexane-ethyl acetate=1:1) to give the title compound (16 g, yield 71%). oil.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
69 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
71%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[N:19]1[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][CH:20]=1.CC1N([C:30]([C:32]2[C:37]([Cl:38])=[CH:36][CH:35]=[CH:34][CH:33]=2)=[O:31])C1>O1CCCC1.O>[Cl:38][C:37]1[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=1[C:30](=[O:31])[CH2:25][C:22]1[CH:23]=[CH:24][N:19]=[CH:20][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
n-butyllithium hexane
Quantity
69 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
N1=CC=C(C=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
CC1CN1C(=O)C2=CC=CC=C2Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
After completion of dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for at room temperature for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane-ethyl acetate=1:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(CC1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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